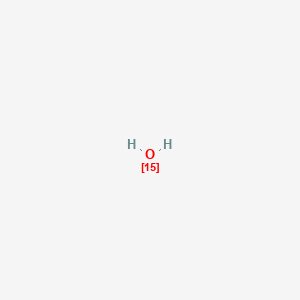

Water O-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Water O-15, also known as oxygen-15 labeled water, is a radioactive form of water where the oxygen atom is replaced by the isotope oxygen-15. This isotope is a positron-emitting radionuclide with a half-life of approximately 122 seconds. This compound is primarily used in medical imaging, particularly in positron emission tomography (PET) scans, to measure and quantify blood flow in various organs, including the heart and brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxygen-15 can be produced through several nuclear reactions:

14N(d,n)15O: This reaction involves bombarding nitrogen-14 with deuterons, resulting in the production of oxygen-15.

16O(p,pn)15O: High-energy protons are used to knock out a neutron from oxygen-16, producing oxygen-15.

15N(p,n)15O: Low-energy protons are used to convert nitrogen-15 into oxygen-15.

Industrial Production Methods: The most common method for producing oxygen-15 involves the 14N(d,n)15O reaction due to its economic efficiency. This process requires a cyclotron to accelerate deuterons to a kinetic energy of approximately 7 MeV. The produced oxygen-15 gas is then converted to water O-15 through either in-target or out-of-target methods:

In-target production: A small amount of hydrogen is added to the gas, forming this compound, which is trapped in a cooled stainless steel loop and later released into a saline solution.

Out-of-target production: Oxygen-15 gas is mixed with hydrogen and heated in the presence of a palladium catalyst, producing this compound vapor, which is then bubbled into a saline solution.

Análisis De Reacciones Químicas

Types of Reactions: Water O-15 primarily undergoes reactions typical of water, such as:

Oxidation and Reduction: As a radioactive tracer, it does not participate in chemical reactions but rather follows the physiological pathways of water in the body.

Substitution: In biological systems, this compound can replace regular water molecules, allowing for the tracing of metabolic processes.

Common Reagents and Conditions: Since this compound is used as a tracer, it does not react chemically in the traditional sense. Instead, it is administered in a saline solution and its distribution is monitored using PET imaging.

Major Products Formed: The primary product of interest is the positron emission from oxygen-15 decay, which is detected in PET scans to create images of blood flow and metabolic activity .

Aplicaciones Científicas De Investigación

Water O-15 has extensive applications in scientific research, particularly in:

Chemistry: Used to study the kinetics of water exchange and diffusion in various chemical processes.

Biology: Helps in understanding water transport and distribution in biological tissues.

Medicine: Crucial in PET imaging for diagnosing and monitoring conditions such as coronary artery disease, brain tumors, and other neurological disorders.

Industry: Employed in research to develop new imaging techniques and improve existing ones.

Mecanismo De Acción

Water O-15 exerts its effects through positron emission. When oxygen-15 decays, it emits a positron, which travels a short distance before annihilating with an electron, producing gamma rays. These gamma rays are detected by PET scanners to create detailed images of blood flow and metabolic activity. The molecular targets are the tissues and organs where water is distributed, allowing for precise measurement of physiological processes .

Comparación Con Compuestos Similares

Carbon-11 labeled compounds: Used in PET imaging for studying metabolic processes involving carbon.

Fluorine-18 labeled compounds: Commonly used in PET scans, particularly in the form of fluorodeoxyglucose (FDG) for cancer imaging.

Nitrogen-13 labeled compounds: Used in PET imaging to study nitrogen metabolism and blood flow.

Uniqueness of Water O-15: this compound is unique due to its ability to freely diffuse across cell membranes, making it an ideal tracer for measuring blood flow and tissue perfusion. Its short half-life allows for rapid imaging, reducing radiation exposure to patients .

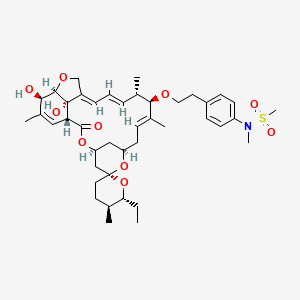

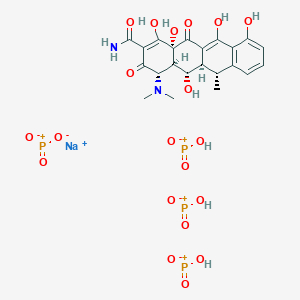

Propiedades

Número CAS |

24286-21-3 |

|---|---|

Fórmula molecular |

H2O |

Peso molecular |

17.019 g/mol |

Nombre IUPAC |

oxidane |

InChI |

InChI=1S/H2O/h1H2/i1-1 |

Clave InChI |

XLYOFNOQVPJJNP-BJUDXGSMSA-N |

SMILES isomérico |

[15OH2] |

SMILES canónico |

O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

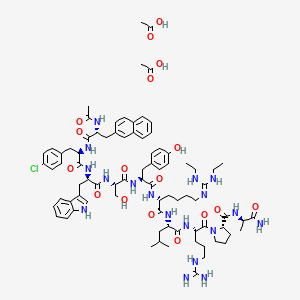

![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)